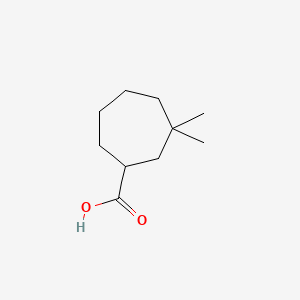

3,3-Dimethylcycloheptane-1-carboxylicacid

Description

Significance of Alicyclic Carboxylic Acids as Synthetic Intermediates and Scaffolds

The significance of alicyclic carboxylic acids is rooted in their dual functionality. The carboxylic acid group provides a reactive handle for a wide range of chemical transformations, such as esterification, amidation, and conversion to acid chlorides. britannica.com These reactions are fundamental in creating diverse derivatives. Furthermore, the cyclic framework offers a three-dimensional scaffold that can be strategically functionalized. In recent years, the carboxylic acid group has also been recognized as an effective directing group in C-H activation reactions, enabling the selective functionalization of the carbocyclic ring. researchgate.netnih.gov This capability opens up new avenues for creating complex molecular structures from simple precursors. nih.gov

The incorporation of alicyclic moieties into drug candidates is a common strategy to enhance properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The rigid, yet conformationally flexible, nature of these rings allows for precise spatial arrangement of functional groups, which is crucial for molecular recognition.

Unique Structural and Conformational Aspects of Seven-Membered Rings

Seven-membered rings, such as cycloheptane (B1346806), present a unique set of structural and conformational challenges and opportunities compared to their smaller and larger counterparts. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane and its derivatives are highly flexible and can exist in a number of low-energy conformations, primarily in the twist-chair and boat families. researchgate.netacs.org The energy barriers between these conformations are relatively low, leading to a complex and dynamic conformational landscape. researchgate.net

This conformational flexibility can be both an advantage and a disadvantage in synthesis and drug design. While it allows the molecule to adapt its shape to a binding site, it can also lead to a loss of entropy upon binding, which is energetically unfavorable. The introduction of substituents, such as the gem-dimethyl group in 3,3-Dimethylcycloheptane-1-carboxylic acid, can significantly influence the conformational preferences of the ring by restricting its flexibility. This can help to lock the molecule into a more defined shape, which can be beneficial for its application as a synthetic scaffold.

Overview of 3,3-Dimethylcycloheptane-1-carboxylic Acid as a Model System in Organic Research

While specific research on 3,3-Dimethylcycloheptane-1-carboxylic acid is not extensively documented in publicly available literature, its structure suggests it would be a valuable model system for several areas of organic research. The presence of the gem-dimethyl group at the 3-position introduces a permanent stereocenter and is expected to influence the ring's conformational equilibrium. This makes it an interesting candidate for studying the interplay between substituent effects and the conformational behavior of seven-membered rings.

Furthermore, the carboxylic acid at the 1-position can serve as a handle for various synthetic manipulations, allowing for the exploration of new reaction methodologies on a cycloheptane framework. Its potential use in creating novel spirocyclic compounds or as a scaffold for combinatorial libraries makes it a molecule of interest for future synthetic explorations.

Below is a table of predicted physicochemical properties for 3,3-Dimethylcycloheptane-1-carboxylic acid, based on computational models and comparison with analogous structures.

| Property | Predicted Value |

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Note: These properties are computationally predicted and have not been experimentally verified.

Research Gaps and Objectives in the Study of 3,3-Dimethylcycloheptane-1-carboxylic Acid

The primary research gap concerning 3,3-Dimethylcycloheptane-1-carboxylic acid is the lack of empirical data on its synthesis, reactivity, and conformational properties. Key objectives for future research would include:

Development of an efficient synthetic route: Establishing a reliable and scalable method for the synthesis of 3,3-Dimethylcycloheptane-1-carboxylic acid is the first crucial step.

Conformational analysis: A detailed investigation of its conformational preferences through techniques like NMR spectroscopy and computational modeling would provide valuable insights into the behavior of substituted cycloheptanes.

Exploration of its reactivity: Studying its behavior in various chemical reactions, including those where the carboxylic acid acts as a directing group, would uncover its potential as a synthetic intermediate.

Application in medicinal chemistry: Investigating its potential as a scaffold for the development of new bioactive molecules could lead to the discovery of novel therapeutic agents.

The following table outlines potential research directions and their significance:

| Research Direction | Significance |

| Synthesis Optimization | To enable broader access to this compound for further studies. |

| Spectroscopic Characterization | To provide a foundational understanding of its structural and electronic properties. |

| Computational Modeling | To complement experimental data and predict its behavior in different environments. |

| Derivatization and Application | To demonstrate its utility as a building block in the synthesis of more complex molecules. |

By addressing these research gaps, the scientific community can unlock the full potential of 3,3-Dimethylcycloheptane-1-carboxylic acid and other substituted cycloheptane carboxylic acids in the advancement of chemical synthesis and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3,3-dimethylcycloheptane-1-carboxylic acid |

InChI |

InChI=1S/C10H18O2/c1-10(2)6-4-3-5-8(7-10)9(11)12/h8H,3-7H2,1-2H3,(H,11,12) |

InChI Key |

ORHOKPIIXIZAAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC(C1)C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethylcycloheptane 1 Carboxylic Acid and Its Ring System

Retrosynthetic Analysis of the 3,3-Dimethylcycloheptane-1-carboxylic Acid Scaffold

Retrosynthetic analysis is a problem-solving technique in which a target molecule is broken down into simpler, commercially available or easily synthesized precursors. wikipedia.org For 3,3-Dimethylcycloheptane-1-carboxylic acid, the analysis can proceed through several logical disconnections.

A primary disconnection involves the carboxylic acid group, which can be introduced via the oxidation of a primary alcohol or the carboxylation of an organometallic reagent. This leads to precursor molecules like (3,3-dimethylcycloheptyl)methanol or a 1-halo-3,3-dimethylcycloheptane.

Further disconnection of the cycloheptane (B1346806) ring itself suggests two main strategies:

Ring-forming reactions: An acyclic precursor containing the gem-dimethyl group and functional groups at both ends of a seven-carbon chain could be cyclized. The Thorpe-Ingold effect, where gem-dialkyl groups accelerate cyclization, would be a key consideration in this approach. lucp.netwikipedia.org

Ring-expansion reactions: A smaller, more readily available ring system, such as a substituted cyclohexane (B81311), could be expanded by one carbon to form the cycloheptane skeleton. rsc.orgwikipedia.org

Finally, the gem-dimethyl group can be traced back to a ketone precursor, which could be alkylated twice at the alpha position. This retrosynthetic blueprint provides a framework for devising potential forward synthetic routes.

Approaches to Cycloheptane Ring Construction Relevant to 3,3-Dimethylcycloheptane-1-carboxylic Acid

The construction of the seven-membered cycloheptane ring is the central challenge in synthesizing the target molecule. Several strategies are available for building such medium-sized rings.

Ring Expansion Strategies

Ring expansion reactions offer a powerful method to overcome the kinetic challenges associated with direct cyclization to form medium-sized rings. rsc.org These strategies typically involve the rearrangement of a smaller, more easily synthesized ring.

One classic and effective method is the Tiffeneau-Demjanov rearrangement . wikipedia.orgd-nb.info This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid, leading to a one-carbon ring expansion. wikipedia.orgorganicreactions.org For the synthesis of a 3,3-dimethylcycloheptanone precursor, one could start with a 2,2-dimethylcyclohexanone. Conversion to a cyanohydrin, followed by reduction to the corresponding 1-(aminomethyl)-2,2-dimethylcyclohexanol, would provide the substrate for the Tiffeneau-Demjanov rearrangement. The resulting 3,3-dimethylcycloheptanone could then be converted to the target carboxylic acid.

| Ring Expansion Method | Starting Material | Key Reagents | Intermediate | Product |

| Tiffeneau-Demjanov | 2,2-Dimethylcyclohexanone | 1. TMS-CN2. LiAlH₄3. NaNO₂, aq. AcOH | 1-(Aminomethyl)-2,2-dimethylcyclohexanol | 3,3-Dimethylcycloheptanone |

| Diazomethane Ring Expansion | 2,2-Dimethylcyclohexanone | CH₂N₂ | Carbocation intermediate | 3,3-Dimethylcycloheptanone & regioisomers |

This table outlines potential ring expansion strategies for forming the cycloheptane core.

Cyclization Reactions in Medium-Sized Ring Synthesis

Direct cyclization to form seven-membered rings is challenging but can be achieved under specific conditions or with strategically designed precursors. The presence of the gem-dimethyl group can be advantageous here, as it promotes cyclization through the Thorpe-Ingold effect, which posits that steric compression can favor the ring-closed conformation. wikipedia.orgresearchgate.netrsc.orgnih.gov

An intramolecular Diels-Alder reaction represents a powerful tool for forming cyclic systems with high stereocontrol. researchgate.netorganicreactions.orgwikipedia.orgmasterorganicchemistry.comwikipedia.org A suitably designed acyclic precursor with a diene and a dienophile connected by a tether of appropriate length could undergo cyclization to form a bicyclic intermediate, which could then be further elaborated to the target cycloheptane ring. While complex, this method allows for the strategic placement of functional groups.

Functionalization of Pre-formed Cycloheptane Rings

An alternative approach is to start with a pre-formed cycloheptane ring and introduce the required substituents. Recent advances in C-H functionalization offer a direct route to modify such carbocyclic scaffolds. nih.govnih.govresearchgate.netresearchgate.net

Palladium-catalyzed transannular C-H activation has emerged as a promising method for functionalizing cycloalkanes. nih.govnih.govresearchgate.net Using a directing group, such as a carboxylic acid already present on the ring, it is possible to selectively activate and functionalize a remote C-H bond. While this might seem counterintuitive for introducing the carboxylic acid itself, it highlights the possibility of functionalizing a cycloheptane ring that already bears other substituents. For instance, a pre-existing 3,3-dimethylcycloheptane could potentially be carboxylated at the C1 position through advanced C-H activation techniques, although this remains a challenging transformation.

Introduction of the Carboxylic Acid Moiety and Gem-Dimethyl Groups

The gem-dimethyl group is often installed at an early stage. A common precursor is a ketone, which can undergo double alkylation at the α-position. For example, cycloheptanone could be methylated twice using a strong base like lithium diisopropylamide (LDA) and methyl iodide to yield 2,2-dimethylcycloheptanone. However, controlling the regioselectivity of the second methylation can be challenging. Syntheses of gem-dimethylcyclobutanes, for instance, often rely on de novo approaches to build the ring with the motif already in place. rsc.orgnih.govnih.govresearchgate.net

The carboxylic acid moiety can be introduced in several ways:

Oxidation of a primary alcohol: A (3,3-dimethylcycloheptyl)methanol precursor could be oxidized using reagents like chromic acid or potassium permanganate to yield the carboxylic acid.

Carboxylation of an organometallic reagent: A 1-bromo- or 1-chloro-3,3-dimethylcycloheptane could be converted into a Grignard or organolithium reagent, which would then react with carbon dioxide to form the carboxylate salt, followed by acidic workup to yield the final product.

Hydrolysis of a nitrile: A 1-cyano-3,3-dimethylcycloheptane, formed for example by nucleophilic substitution of a halide, can be hydrolyzed under acidic or basic conditions to the carboxylic acid.

Enantioselective Synthesis and Resolution of 3,3-Dimethylcycloheptane-1-carboxylic Acid

The C1 carbon of 3,3-Dimethylcycloheptane-1-carboxylic acid is a stereocenter, meaning the compound can exist as a pair of enantiomers. Synthesizing a single enantiomer can be achieved through enantioselective synthesis or by resolving a racemic mixture.

Enantioselective synthesis aims to create a single enantiomer directly. This often involves the use of chiral catalysts or auxiliaries during a key bond-forming step. For example, a chiral catalyst could be employed in an intramolecular cyclization or a ring-expansion reaction to favor the formation of one enantiomer over the other. rsc.orgnih.govresearchgate.netmdpi.com

Resolution is the process of separating a racemic mixture into its individual enantiomers. libretexts.orgpressbooks.pub A common method for resolving carboxylic acids is through the formation of diastereomeric salts. nih.govru.nlnih.gov The racemic acid is reacted with an enantiomerically pure chiral base, such as (R)- or (S)-1-phenylethylamine. nih.gov This reaction produces a mixture of two diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization. nih.gov Once separated, the individual diastereomeric salts are treated with a strong acid to regenerate the enantiomerically pure carboxylic acid.

| Resolution Step | Reagents | Outcome |

| Salt Formation | Racemic 3,3-dimethylcycloheptane-1-carboxylic acid + (R)-1-phenylethylamine | Mixture of two diastereomeric salts: (R,R)-salt and (S,R)-salt |

| Separation | Fractional Crystallization | Separation of the less soluble diastereomeric salt from the more soluble one |

| Regeneration | Separated salt + Strong Acid (e.g., HCl) | Enantiomerically pure 3,3-dimethylcycloheptane-1-carboxylic acid |

This table illustrates the classical resolution process for a racemic carboxylic acid.

Development of Sustainable and Atom-Economical Synthetic Routes

The synthesis of complex molecules like 3,3-Dimethylcycloheptane-1-carboxylic acid is increasingly governed by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. um-palembang.ac.id Atom economy, a core concept of green chemistry, aims to maximize the incorporation of all materials used in the synthesis into the final product, thereby minimizing waste. um-palembang.ac.id

One of the most promising atom-economical strategies for synthesizing carboxylic acids is the direct hydrocarboxylation of unsaturated precursors or even saturated hydrocarbons using carbon dioxide (CO₂) as a C1 source. rsc.org This method is highly sustainable as it utilizes an abundant greenhouse gas as a chemical feedstock. beilstein-journals.org The hydrocarboxylation of olefins, for instance, represents a direct and efficient pathway to valuable carboxylic acids. rsc.org These reactions are typically cascade processes that require sophisticated transition metal catalysts to manage both CO₂ reduction and the crucial carbon-carbon bond formation. rsc.org

Another sustainable approach gaining traction is electrocarboxylation. beilstein-journals.org This technique uses electrical energy to drive the fixation of CO₂ onto an organic substrate. A key advantage of this method is the potential to generate carboxylic acids directly under mild conditions, which can minimize process steps and reduce the generation of waste associated with traditional chemical reagents like highly reactive organometallics. beilstein-journals.org

Furthermore, the use of bio-based feedstocks is a cornerstone of sustainable synthesis. For example, routes have been developed for producing cyclic carboxylic acid derivatives from sugar-derived materials like muconic acid and fumaric acid. rsc.orgresearchgate.net While often demonstrated for six-membered rings via Diels-Alder reactions, these strategies highlight a path toward producing chemical building blocks from renewable plant-based sources rather than finite fossil fuels. researchgate.net

Table 1: Overview of Sustainable Synthetic Strategies for Carboxylic Acids

| Synthetic Strategy | Key Features | Advantages | Relevant Precursors |

|---|---|---|---|

| Hydrocarboxylation | Utilizes CO₂ as a C1 source with a transition metal catalyst. rsc.org | High atom economy; valorization of a greenhouse gas. rsc.org | Alkenes, Alkynes, Dienes rsc.org |

| Electrocarboxylation | Employs electrical energy to fix CO₂ onto organic substrates. beilstein-journals.org | Mild reaction conditions; avoids harsh chemical reagents. beilstein-journals.org | Olefins, Alkynes, Organic Halides beilstein-journals.org |

| Bio-based Synthesis | Starts from renewable, sugar-derived platform chemicals. rsc.orgresearchgate.net | Reduces reliance on fossil fuels; sustainable feedstock. researchgate.net | Muconic Acid, Fumaric Acid rsc.org |

Catalytic Methods in Cycloheptane Carboxylic Acid Synthesis

Catalysis is fundamental to the efficient and selective synthesis of cycloheptane carboxylic acids. Homogeneous and heterogeneous catalysts offer pathways that are often more direct and produce higher yields than stoichiometric methods, aligning with the goals of atom economy. nwnu.edu.cntue.nl

A prevalent catalytic method for producing saturated cyclic carboxylic acids is the hydrogenation of the corresponding aromatic or unsaturated precursors. For instance, the selective hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid has been extensively studied using various transition metal catalysts. researchgate.net High yields have been achieved with catalysts based on nickel, rhodium, ruthenium, and palladium, often supported on materials like carbon. researchgate.netgoogle.com This principle is directly applicable to the synthesis of cycloheptane systems from appropriate unsaturated seven-membered ring precursors. The development of bimetallic catalysts, such as those containing ruthenium and tin, has allowed these hydrogenations to proceed under milder conditions. tue.nl

The carbonylation of organic substrates is another powerful catalytic tool for introducing a carboxylic acid group. Nickel-catalyzed carbonylation of alcohols and palladium-catalyzed hydroxycarbonylation of alkenes are established, atom-efficient methods for preparing carboxylic acids. lookchem.com For cycloheptane systems, this could involve the carbonylation of a corresponding cycloheptyl alcohol or the hydroxycarbonylation of cycloheptene. Modern advancements in this area include metallaphotoredox catalysis, which leverages first-row transition metals like nickel and copper to perform diverse transformations on carboxylic acids, including their synthesis and subsequent functionalization. princeton.edu

Catalytic cross-coupling reactions have also been adapted to utilize carboxylic acids as substrates, treating them as equivalents to more conventional organic halides. ruhr-uni-bochum.de These methods, often employing palladium or copper catalysts, can create complex molecular architectures by forming new carbon-carbon bonds. ruhr-uni-bochum.de For the synthesis of a specific molecule like 3,3-Dimethylcycloheptane-1-carboxylic acid, these catalytic methods could be employed to construct the dimethylated cycloheptane ring followed by a catalytic carboxylation step, or by modifying a pre-existing cycloheptane carboxylic acid scaffold.

Table 2: Selected Catalytic Systems for Carboxylic Acid Synthesis

| Catalytic Reaction | Catalyst System | Substrate Example | Product Example |

|---|---|---|---|

| Ring Hydrogenation | Nickel on Carbon Support (Ni/C) researchgate.net | Benzoic Acid | Cyclohexanecarboxylic Acid researchgate.net |

| Ring Hydrogenation | Rhodium or Ruthenium on Solid Support google.com | Benzenecarboxylic Acid | Cyclohexanecarboxylic Acid google.com |

| Carbonylation | Nickel Iodide (NiI₂) lookchem.com | Benzylic Alcohols | Branched Carboxylic Acids lookchem.com |

| Hydroxycarbonylation | Palladium-based complexes lookchem.com | Alkenes | Carboxylic Acids lookchem.com |

| Decarboxylative Coupling | Copper/Palladium ruhr-uni-bochum.de | Aryl Carboxylic Acid Salts | Biaryls ruhr-uni-bochum.de |

Chemical Reactivity and Mechanistic Studies of 3,3 Dimethylcycloheptane 1 Carboxylic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is the primary site of reactivity, undergoing a variety of transformations typical of this functional group. However, the steric bulk imposed by the 3,3-dimethylcycloheptane ring is expected to modulate the accessibility of the carbonyl carbon to nucleophiles.

Esterification and Transesterification Reactions

Esterification is a fundamental reaction of carboxylic acids. For a sterically hindered substrate like 3,3-dimethylcycloheptane-1-carboxylic acid, the choice of method is crucial for achieving high yields.

Fischer Esterification : This acid-catalyzed equilibrium reaction with an alcohol is a standard method. masterorganicchemistry.commasterorganicchemistry.com For 3,3-dimethylcycloheptane-1-carboxylic acid, driving the equilibrium toward the product is essential, typically by using the alcohol as the solvent or by removing the water byproduct. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com

DCC/DMAP Coupling : For more sterically demanding alcohols or under milder conditions, coupling agents are employed. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as an activator and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is highly effective for hindered carboxylic acids. organic-chemistry.org This method avoids the harsh acidic conditions of the Fischer esterification and generally provides good to excellent yields at room temperature. organic-chemistry.org

Transesterification : While primarily a reaction of esters, it is relevant as a subsequent transformation. It involves the conversion of one ester to another by reaction with an alcohol, often in the presence of an acid or base catalyst.

Table 1: Representative Esterification Reactions

| Reagent/Catalyst | Alcohol | Expected Product | Notes |

|---|---|---|---|

| H₂SO₄ (cat.) | Methanol | Methyl 3,3-dimethylcycloheptane-1-carboxylate | Equilibrium driven by excess methanol. masterorganicchemistry.com |

| DCC, DMAP (cat.) | tert-Butanol | tert-Butyl 3,3-dimethylcycloheptane-1-carboxylate | Effective for hindered alcohols and acids. organic-chemistry.org |

| SOCl₂ then Ethanol | Ethanol | Ethyl 3,3-dimethylcycloheptane-1-carboxylate | Two-step process via the acid chloride intermediate. |

This table is illustrative of expected outcomes based on general chemical principles.

Amidation and Peptide Coupling Reactions

The formation of an amide bond by reacting the carboxylic acid with an amine is one of the most important transformations in organic synthesis. Direct reaction requires high temperatures, so activating agents or coupling reagents are standardly used. rsc.org

The steric hindrance near the carboxyl group of 3,3-dimethylcycloheptane-1-carboxylic acid necessitates the use of efficient coupling reagents to facilitate amide bond formation. Standard peptide coupling reagents are well-suited for this purpose. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and carbodiimides like DCC, often in conjunction with additives like HOBt (1-Hydroxybenzotriazole), are used to form a highly reactive activated ester intermediate in situ, which is then readily attacked by the amine. uni-kiel.de For particularly hindered substrates, the formation of an acyl fluoride (B91410) intermediate, which is more reactive than an acyl chloride, can be an effective strategy. rsc.orgiris-biotech.de

Table 2: Representative Amidation Reactions

| Coupling Reagent | Amine | Expected Product | Notes |

|---|---|---|---|

| HATU, DIPEA | Benzylamine | N-Benzyl-3,3-dimethylcycloheptane-1-carboxamide | Highly efficient modern coupling reagent. uni-kiel.de |

| DCC, HOBt | Glycine methyl ester | Methyl 2-((3,3-dimethylcycloheptane-1-carbonyl)amino)acetate | Standard carbodiimide (B86325) coupling with racemization suppression. uni-kiel.de |

| TFFH, Collidine | Aniline | N-Phenyl-3,3-dimethylcycloheptane-1-carboxamide | Acyl fluoride-based method, good for hindered systems. rsc.orgbachem.com |

This table is illustrative of expected outcomes based on general chemical principles.

Reduction to Alcohol and Aldehyde Derivatives

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. byjus.com

Reduction to Alcohols : Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of carboxylic acids to primary alcohols. byjus.commasterorganicchemistry.com The reaction proceeds vigorously in an ethereal solvent like THF or diethyl ether, followed by an aqueous workup. byjus.com The mechanism involves initial deprotonation of the acid, followed by coordination of the aluminum to the carboxylate and subsequent delivery of hydride ions. masterorganicchemistry.comreddit.com An aldehyde is formed as an intermediate but is immediately reduced further to the alcohol. ucalgary.ca Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids without the use of additives. quora.com

Reduction to Aldehydes : The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than the starting acid. Therefore, this transformation typically involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative (like an acid chloride or ester), and then a less reactive, sterically hindered reducing agent is used that stops the reaction at the aldehyde stage.

Table 3: Representative Reduction Reactions

| Reagent(s) | Expected Product | Notes |

|---|---|---|

| 1. LiAlH₄, THF; 2. H₃O⁺ | (3,3-Dimethylcycloheptyl)methanol | Complete reduction to the primary alcohol. masterorganicchemistry.com |

| 1. SOCl₂; 2. LiAl(OtBu)₃H | 3,3-Dimethylcycloheptane-1-carbaldehyde | Reduction of the intermediate acid chloride to the aldehyde. |

| 1. BH₃·THF; 2. H₂O | (3,3-Dimethylcycloheptyl)methanol | Borane is another effective reagent for reducing carboxylic acids. |

This table is illustrative of expected outcomes based on general chemical principles.

Formation and Reactivity of Acid Halides

Acid halides, particularly acid chlorides, are highly reactive carboxylic acid derivatives that serve as versatile intermediates. byjus.com

Formation : 3,3-Dimethylcycloheptane-1-carboxylic acid can be converted to its corresponding acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). byjus.comlibretexts.orgcommonorganicchemistry.comlibretexts.org The reaction with thionyl chloride is common, converting the hydroxyl group into a good leaving group and producing gaseous byproducts (SO₂ and HCl). libretexts.orglibretexts.org

Reactivity : 3,3-Dimethylcycloheptane-1-carbonyl chloride would be a highly electrophilic compound. It would react readily with a wide range of nucleophiles in nucleophilic acyl substitution reactions to form esters (with alcohols), amides (with amines), and anhydrides (with carboxylates), often under milder conditions than the parent carboxylic acid. byjus.comwikipedia.org

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. libretexts.org Simple aliphatic carboxylic acids like 3,3-dimethylcycloheptane-1-carboxylic acid are generally resistant to thermal decarboxylation. libretexts.org This reaction usually requires specific structural features, such as a β-carbonyl group, that can stabilize the intermediate carbanion or allow for a cyclic transition state. youtube.com

For a saturated cycloalkane carboxylic acid, decarboxylation requires harsh conditions or specialized methods:

Hunsdiecker Reaction : This involves converting the carboxylic acid to its silver salt, followed by treatment with bromine to yield an alkyl bromide with one less carbon. The reaction proceeds via a radical mechanism. libretexts.org

Barton Decarboxylation : A radical-based method that can deoxygenate the carboxyl group.

Oxidative Decarboxylation : Certain methods, like the Kolbe electrolysis of the carboxylate salt, proceed via radicals and lead to dimerization. libretexts.org

Catalytic Decarboxylation : Recent advances have shown that transition metal catalysis can facilitate the decarboxylation of cycloalkyl carboxylic acids, sometimes in tandem with other transformations like aromatization. nih.gov

Transformations Involving the Cycloheptane (B1346806) Ring System

While the carboxylic acid group is the most reactive site, the cycloheptane ring itself can undergo transformations, particularly through modern C–H functionalization techniques. The carboxylic acid can act as a directing group, enabling site-selective reactions at otherwise unreactive C–H bonds.

Transannular C–H Functionalization : Recent breakthroughs have enabled the palladium-catalyzed arylation of C(sp³)–H bonds at positions remote from a directing group. researchgate.netnih.govnih.govsubstack.com For cycloalkane carboxylic acids, including seven-membered rings, the carboxyl group can direct the catalyst to activate a γ-methylene C–H bond through the formation of a strained palladacycle intermediate. researchgate.netnih.govnih.gov This allows for the direct installation of aryl groups onto the cycloheptane ring at the C4 or C5 positions, a transformation that is extremely difficult to achieve via classical methods. nih.govnih.gov

Ring-Opening and Expansion : While less common for simple cycloheptane carboxylic acids, related systems like cycloheptane-based β-ketoesters are known to undergo ring-opening or ring-expansion reactions under specific conditions. benthamscience.com

Hydrogenolysis : Under certain catalytic conditions with rhodium or platinum catalysts, the cyclohexane (B81311) ring can be opened to form n-hexane. researchgate.net Similar hydrogenolysis could potentially be applied to the cycloheptane ring of 3,3-dimethylcycloheptane-1-carboxylic acid under harsh conditions, leading to ring-opened alkane products.

Functionalization at Different Ring Positions (e.g., C-H activation)

The functionalization of saturated hydrocarbons through the activation of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis. beilstein-journals.org For 3,3-dimethylcycloheptane-1-carboxylic acid, the various C-H bonds on the cycloheptane ring present multiple sites for such reactions. The presence of the carboxylic acid directing group can influence the regioselectivity of these transformations.

Recent advancements have demonstrated the transannular γ-arylation of cycloalkane carboxylic acids. nih.gov In the case of 3,3-dimethylcycloheptane-1-carboxylic acid, this would correspond to the functionalization of the C-5 position. This type of reaction is often catalyzed by transition metals like palladium and involves the formation of a palladacycle intermediate. The gem-dimethyl group at the C-3 position would likely exert a steric influence on the reactivity of adjacent C-H bonds, potentially hindering functionalization at the C-2 and C-4 positions and favoring reactions at more remote sites.

The general mechanism for C-H activation often involves an initial coordination of a metal catalyst to a directing group, in this case, the carboxylic acid. youtube.com This is followed by the cleavage of a C-H bond to form a metallacyclic intermediate. Subsequent reaction with a coupling partner, such as an aryl halide, leads to the formation of a new carbon-carbon bond and regeneration of the catalyst. The stability of the various possible σ-complexes between the catalyst and the different C-H bonds in the cycloheptane ring can influence the rate and selectivity of the activation process. acs.org

Table 1: Potential C-H Functionalization Reactions of 3,3-Dimethylcycloheptane-1-carboxylic Acid

| Reaction Type | Reagents/Catalyst | Potential Product |

| γ-Arylation | Pd(OAc)₂, Ligand, ArI, Ag₂CO₃ | 5-Aryl-3,3-dimethylcycloheptane-1-carboxylic acid |

| β-Arylation | Pd(II) catalyst, Ligand | 2-Aryl-3,3-dimethylcycloheptane-1-carboxylic acid |

Rearrangement Reactions

Carboxylic acids and their derivatives can undergo various rearrangement reactions, often under acidic or thermal conditions. The specific structure of 3,3-dimethylcycloheptane-1-carboxylic acid, particularly the quaternary carbon at the C-3 position, suggests the possibility of skeletal rearrangements driven by the formation of carbocation intermediates.

One potential rearrangement is a Wagner-Meerwein shift. If a carbocation were formed at a position adjacent to the gem-dimethyl group (e.g., at C-2 or C-4), a methyl group could migrate to form a more stable tertiary carbocation. Subsequent reactions would lead to a rearranged carbon skeleton.

Another possibility involves rearrangements initiated by the carboxylic acid group itself. For instance, the Arndt-Eistert reaction, which extends a carboxylic acid by one carbon, proceeds through a Wolff rearrangement of a diazoketone intermediate. msu.edu While this is a synthetic transformation rather than a simple rearrangement of the parent acid, it highlights a pathway where the carbon skeleton can be modified.

Table 2: Plausible Rearrangement Scenarios

| Rearrangement Type | Triggering Condition | Potential Outcome |

| Wagner-Meerwein Shift | Acid catalysis, formation of carbocation at C-2 or C-4 | Migration of a methyl group, leading to a rearranged cycloheptane ring |

| Curtius Rearrangement | Conversion to acyl azide, then heating | Formation of an amine via an isocyanate intermediate |

| Schmidt Reaction | Reaction with hydrazoic acid in the presence of a strong acid | Formation of an amine |

Ring-Opening and Ring-Contraction/Expansion Reactions in Derivatives

Derivatives of 3,3-dimethylcycloheptane-1-carboxylic acid could be susceptible to ring-opening, contraction, or expansion reactions, depending on the specific functional groups present and the reaction conditions.

For example, a ketone derivative at the C-2 position could undergo a Baeyer-Villiger oxidation, where treatment with a peroxy acid could lead to the insertion of an oxygen atom into the ring, forming a lactone and thus expanding the ring to an eight-membered oxacyclooctanone. libretexts.org The regioselectivity of this reaction would be influenced by the migratory aptitude of the adjacent carbon atoms.

Ring contraction could potentially be achieved through reactions like the Favorskii rearrangement of an α-halo ketone derivative. libretexts.org This would involve the formation of a cyclopropanone (B1606653) intermediate followed by ring opening to yield a six-membered ring carboxylic acid derivative.

The Tiffeneau-Demjanov rearrangement offers a pathway for either ring expansion or contraction of cyclic amino alcohol derivatives. wikipedia.org For instance, an aminomethyl group attached to the cycloheptane ring could, upon diazotization, lead to a ring-expanded cyclooctanone (B32682) or a ring-contracted cyclohexane derivative with an exocyclic carbonyl group.

Detailed Mechanistic Investigations of Key Transformations

While specific mechanistic studies for 3,3-dimethylcycloheptane-1-carboxylic acid are not available, the mechanisms of the potential transformations discussed above are well-established for related systems.

A detailed mechanistic investigation of a hypothetical palladium-catalyzed C-H arylation at the γ-position would likely involve density functional theory (DFT) calculations to model the transition states of the C-H activation and reductive elimination steps. Such studies would help to elucidate the factors controlling the regioselectivity and stereoselectivity of the reaction. Experimental studies, such as kinetic isotope effect measurements, could confirm whether C-H bond cleavage is the rate-determining step.

For a potential Wagner-Meerwein rearrangement, computational studies could be employed to determine the relative energies of the possible carbocation intermediates and the transition states for the methyl group migration. This would provide insight into the feasibility and expected products of such a rearrangement.

Conformational Analysis and Stereochemistry of 3,3 Dimethylcycloheptane 1 Carboxylic Acid

Fundamental Conformational Preferences of Cycloheptane (B1346806) Rings

Cycloheptane avoids the planar conformation due to significant angle and torsional strain. libretexts.org Instead, it adopts a series of puckered, non-planar conformations to relieve these strains. The two most stable and well-characterized families of conformations are the twist-chair (TC) and the twist-boat (TB) . researchgate.netslideshare.net

The twist-chair is generally considered the global minimum energy conformation for unsubstituted cycloheptane. It belongs to the C2 point group and exists as a pair of enantiomers. The chair (C) conformation, which possesses a plane of symmetry (Cs), is not an energy minimum but rather a transition state for the interconversion of different twist-chair forms. researchgate.net This interconversion process, known as pseudorotation, allows the puckering to move around the ring with a relatively low energy barrier.

The twist-boat conformation is another low-energy form, slightly higher in energy than the twist-chair. The boat (B) conformation, like the chair, is a higher-energy transition state. The interconversion between the twist-chair and twist-boat families requires more energy than pseudorotation within each family.

| Conformation Family | Key Conformations | Relative Stability | Point Group (of lowest energy form) |

| Chair | Twist-Chair (TC) | Most Stable | C2 |

| Chair (C) | Transition State | Cs | |

| Boat | Twist-Boat (TB) | Less Stable | C2 |

| Boat (B) | Transition State | Cs | |

| This table summarizes the fundamental conformational preferences of the unsubstituted cycloheptane ring. |

Influence of the 3,3-Dimethyl and 1-Carboxylic Acid Substituents on Ring Conformation

The presence of a gem-dimethyl group at the 3-position and a carboxylic acid group at the 1-position significantly influences the conformational equilibrium of the cycloheptane ring. These substituents introduce steric and electronic effects that can stabilize or destabilize certain conformations.

The 3,3-dimethyl group is a bulky substituent that will seek to occupy positions that minimize steric interactions. In a cycloheptane ring, substituents can be classified as axial-like or equatorial-like, although the distinction is less clear-cut than in cyclohexane (B81311). A gem-dimethyl group will increase the energy of conformations where one or both methyl groups are forced into crowded axial-like positions, leading to unfavorable 1,3-diaxial-type interactions. wikipedia.orgfiveable.me This steric hindrance can restrict the pseudorotation of the ring and favor specific twist-chair or twist-boat conformations where the dimethyl-substituted carbon is in a less sterically demanding environment.

The combination of these two substituents will likely lead to a conformational equilibrium that is significantly shifted towards a few low-energy conformations where the steric strain is minimized. The most stable conformer would be expected to have both the carboxylic acid group and the gem-dimethyl group in positions that resemble the more spacious equatorial orientations of a chair-like conformation.

Experimental Techniques for Conformational Elucidation (e.g., Variable Temperature NMR of derivatives, X-ray Crystallography)

Experimentally determining the conformational landscape of a flexible molecule like 3,3-Dimethylcycloheptane-1-carboxylic acid requires specialized techniques.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for studying dynamic conformational equilibria. ox.ac.ukoxinst.com At room temperature, the rapid interconversion of cycloheptane conformers would likely result in time-averaged signals in the NMR spectrum. By lowering the temperature, the rate of interconversion can be slowed down on the NMR timescale. rit.edu This "freezing out" of individual conformers can lead to the decoalescence of averaged signals into separate sets of signals corresponding to the major conformations present at that temperature. Analysis of the chemical shifts and coupling constants of these distinct conformers can provide detailed information about their structure and relative populations. From the coalescence temperature, the energy barrier for the conformational interchange can be calculated. oxinst.com

X-ray Crystallography provides a definitive picture of the molecule's conformation in the solid state. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound or a suitable derivative, a precise three-dimensional model of the atomic arrangement can be generated. researchgate.net This method provides accurate bond lengths, bond angles, and torsion angles, which unequivocally define the conformation adopted in the crystal lattice. However, it is important to note that the conformation in the solid state may not be the most stable conformation in solution, as crystal packing forces can influence the molecular geometry. scispace.com Nevertheless, X-ray crystallography provides an invaluable experimental benchmark for a specific, low-energy conformation. nih.gov

| Technique | Information Obtained | Advantages | Limitations |

| Variable Temperature NMR | Dynamic conformational equilibria in solution, relative populations of conformers, energy barriers of interconversion. ox.ac.uknih.gov | Provides information about the behavior in solution, which is often more relevant to chemical reactivity. | Requires the ability to reach a low enough temperature to slow the interconversion; complex spectra can be difficult to analyze. |

| X-ray Crystallography | Precise 3D structure in the solid state, including bond lengths, angles, and torsion angles. nih.govwikipedia.org | Provides an unambiguous, high-resolution structure of a single conformation. | The conformation in the solid state may not be the dominant one in solution; requires a suitable single crystal. scispace.com |

| This table compares the utility of VT-NMR and X-ray Crystallography for conformational analysis. |

Computational Chemistry Approaches to Conformational Landscape Mapping

In conjunction with experimental methods, computational chemistry provides powerful tools for exploring the complex potential energy surface of flexible molecules. biomedres.us

Molecular Mechanics (MM) methods offer a fast and efficient way to perform a broad conformational search. These methods use classical force fields to calculate the steric energy of a molecule as a function of its geometry. By systematically varying the torsion angles of the ring, it is possible to generate a large number of potential conformations and identify the low-energy minima.

Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to refine the geometries and relative energies of the conformers identified by molecular mechanics. biomedres.us These higher-level calculations can provide more reliable predictions of the conformational preferences and the energy barriers between them.

By combining these computational approaches, it is possible to generate a detailed conformational landscape map , which illustrates the relative energies of the various conformers and the transition states that connect them. nih.gov This map can help to rationalize the experimental observations from techniques like VT-NMR and provide a deeper understanding of the molecule's dynamic behavior.

Stereochemical Analysis of the Carboxylic Acid Group and its Derivatives

The presence of a single substituent on the cycloheptane ring at the 1-position, the carboxylic acid group, renders the C1 carbon a stereocenter (unless a plane of symmetry exists in a particular conformation). Therefore, 3,3-Dimethylcycloheptane-1-carboxylic acid is a chiral molecule and can exist as a pair of enantiomers: (R)-3,3-Dimethylcycloheptane-1-carboxylic acid and (S)-3,3-Dimethylcycloheptane-1-carboxylic acid.

The stereochemistry at C1 will have a significant impact on the biological activity of the molecule and its derivatives, as interactions with other chiral molecules (such as enzymes or receptors) are often stereospecific.

The carboxylic acid group itself has conformational preferences. The O=C-O-H dihedral angle can exist in a syn or anti conformation. The syn conformation, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, is generally considered to be more stable due to a stabilizing intramolecular interaction. nih.gov However, in solution, interactions with solvent molecules can influence this equilibrium.

Derivatives of the carboxylic acid, such as esters or amides, will also have specific stereochemical and conformational properties. For example, the esterification of the carboxylic acid with a chiral alcohol would lead to the formation of diastereomers, which would have different physical properties and could potentially be separated. The bulkiness of the ester group would also influence the conformational equilibrium of the seven-membered ring.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research Contexts

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule by distinguishing between ions with the same nominal mass but different exact masses. For 3,3-Dimethylcycloheptane-1-carboxylic acid (C₁₀H₁₈O₂), HRMS would be used to confirm its elemental formula by matching the experimentally measured exact mass of its molecular ion (or a common adduct) to the theoretically calculated value.

| Ion Species | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₀H₁₈O₂ | 170.1307 |

| [M+H]⁺ | C₁₀H₁₉O₂ | 171.1385 |

| [M+Na]⁺ | C₁₀H₁₈NaO₂ | 193.1204 |

| [M-H]⁻ | C₁₀H₁₇O₂ | 169.1229 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. lew.ro This provides valuable structural information by revealing how a molecule breaks apart. The fragmentation pattern of protonated 3,3-Dimethylcycloheptane-1-carboxylic acid ([M+H]⁺, m/z 171.1) would be expected to show characteristic losses related to the carboxylic acid group and the aliphatic ring structure. libretexts.org

Common fragmentation pathways include:

Loss of water (-18 Da): A common fragmentation for protonated carboxylic acids, leading to an acylium ion.

Loss of the carboxyl group (-45 Da): Cleavage of the C1-COOH bond results in the loss of a COOH radical. libretexts.org

Ring cleavage: Fragmentation of the cycloheptane (B1346806) ring can occur through various pathways, often leading to a series of losses of C₂H₄ (28 Da) units.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

| 171.1 | 153.1 | H₂O (18.0) | [M+H-H₂O]⁺ |

| 171.1 | 126.1 | COOH (45.0) | [M+H-COOH]⁺ or [C₉H₁₈]⁺ |

| 171.1 | 113.1 | C₄H₈ (56.1) | Ring cleavage fragment |

| 153.1 | 125.1 | C₂H₄ (28.0) | [M+H-H₂O-C₂H₄]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org They are excellent for identifying the presence of specific functional groups.

For 3,3-Dimethylcycloheptane-1-carboxylic acid, the most characteristic vibrations would be associated with the carboxylic acid group and the C-H bonds of the alkyl framework.

O-H Stretch: The carboxylic acid O-H bond exhibits a very broad and strong absorption in the IR spectrum, typically in the range of 2500-3300 cm⁻¹. This broadness is due to strong hydrogen bonding, which often causes the acid to exist as a dimer in the solid state or in non-polar solvents. keralapsc.gov.in

C-H Stretches: The aliphatic C-H stretching vibrations from the cycloheptane ring and methyl groups are expected to appear as strong bands in the region just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid is a very strong and sharp absorption in the IR spectrum, typically found around 1700-1725 cm⁻¹. keralapsc.gov.in Its exact position can be influenced by hydrogen bonding. This vibration is also typically observed in the Raman spectrum. uci.edu

C-O Stretch and O-H Bend: Vibrations corresponding to the C-O single bond stretch and the O-H in-plane bend are expected in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

The table below summarizes the expected key vibrational frequencies.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad | Weak |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong | Strong |

| C=O stretch | 1700 - 1725 | Very Strong | Moderate-Strong |

| CH₂ bend (scissoring) | ~1465 | Moderate | Moderate |

| C-O stretch / O-H bend | 1200 - 1300 | Moderate | Weak |

X-ray Diffraction (XRD) for Single Crystal Structure Determination of Derivatives

Single-crystal X-ray Diffraction (XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov It is the definitive method for determining the molecular structure, bond lengths, bond angles, and stereochemistry of a compound. nih.gov For a molecule like 3,3-dimethylcycloheptane-1-carboxylic acid, which is a liquid or low-melting solid at room temperature, it is often necessary to prepare a suitable crystalline derivative to facilitate XRD analysis.

The process begins with the synthesis of a derivative that readily forms high-quality single crystals. Common derivatives for carboxylic acids include salts (e.g., with a heavy atom like rubidium to aid in determining absolute configuration), amides, or esters. nih.gov The critical step is the growth of a single crystal suitable for diffraction, which is often the most challenging part of the process. nih.gov

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector. caltech.edu This diffraction data is then processed using complex mathematical algorithms (Fourier transforms) to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure. caltech.edu

For chiral molecules such as 3,3-dimethylcycloheptane-1-carboxylic acid, XRD analysis of a single crystal of an enantiomerically pure derivative can unambiguously determine its absolute configuration (the R or S designation at the chiral center). nih.gov Furthermore, the analysis reveals the preferred conformation of the cycloheptane ring in the solid state and the nature of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mdpi.com

While no specific crystal structure data for derivatives of 3,3-dimethylcycloheptane-1-carboxylic acid are available in open crystallographic databases, the table below illustrates the type of information that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for a Derivative of 3,3-Dimethylcycloheptane-1-carboxylic acid This table is for illustrative purposes only and does not represent experimental data.

| Parameter | Hypothetical Value | Information Provided |

| Chemical Formula | C₁₀H₁₉NO | The elemental composition of the unit cell (e.g., for an amide derivative). |

| Crystal System | Monoclinic | The basic shape of the unit cell. |

| Space Group | P2₁ | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 6.5 Å, b = 7.5 Å, c = 9.0 Å, β = 99.5° | The size of the repeating unit in the crystal. |

| Bond Length (C=O) | 1.23 Å | The precise distance between the carbonyl carbon and oxygen atoms. |

| Bond Angle (O-C=O) | 125° | The angle formed by the atoms of the carboxylic acid group. |

| Torsion Angle | C2-C1-C7-C6 | Defines the conformation (e.g., chair, boat) of the cycloheptane ring. |

| Absolute Configuration | R | The absolute stereochemistry at the chiral center (C1). |

Chromatographic Techniques for Separation, Purification, and Chiral Analysis (e.g., HPLC, GC, Chiral HPLC)

Chromatographic techniques are essential for the separation, purification, and analysis of organic compounds. For a substance like 3,3-dimethylcycloheptane-1-carboxylic acid, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be valuable tools.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. lmaleidykla.lt Due to the polarity and relatively low volatility of carboxylic acids, direct analysis by GC can result in poor peak shapes and low sensitivity. colostate.edu Therefore, derivatization is a common strategy to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl or silyl (B83357) ester. lmaleidykla.ltcolostate.edu This process improves chromatographic behavior, leading to sharper peaks and better resolution. lmaleidykla.lt

The separation in GC is achieved on a capillary column containing a stationary phase. The choice of the stationary phase is critical for achieving the desired separation. For general analysis of fatty acid methyl esters, polar stationary phases like those based on polyethylene (B3416737) glycols are often recommended. colostate.edu The separated components are detected as they exit the column, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides structural information. nih.gov

Table 2: Illustrative GC Conditions for the Analysis of Derivatized 3,3-Dimethylcycloheptane-1-carboxylic acid This table is for illustrative purposes only and does not represent experimental data.

| Parameter | Illustrative Condition | Purpose |

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) | Separation and identification of the analyte. |

| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) | Polar stationary phase suitable for fatty acid methyl esters. |

| Carrier Gas | Helium at 1 mL/min | Mobile phase to carry the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C (2 min), then ramp to 240 °C at 10 °C/min | Temperature gradient to elute compounds with different boiling points. |

| Derivatizing Agent | BF₃/Methanol or BSTFA | Converts the carboxylic acid to a more volatile methyl or silyl ester. |

| Expected Result | A single sharp peak with a characteristic mass spectrum. | Confirmation of purity and identity of the derivatized compound. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for the separation, quantification, and purification of a wide range of compounds. researchgate.net For 3,3-dimethylcycloheptane-1-carboxylic acid, reversed-phase HPLC would be a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid to ensure the carboxylic acid is in its protonated form. chiraltech.com

Chiral HPLC

Since 3,3-dimethylcycloheptane-1-carboxylic acid possesses a chiral center at the C1 position, it exists as a pair of enantiomers. Chiral HPLC is the most widely used method for separating and quantifying these enantiomers. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chromatographyonline.com

Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are among the most versatile and have been successfully used for the separation of a wide variety of chiral carboxylic acids. researchgate.netresearchgate.net The development of a chiral separation method involves screening different CSPs and mobile phases (normal-phase, reversed-phase, or polar organic) to find the optimal conditions for resolution. chromatographyonline.com The ability to separate the enantiomers is crucial for stereoselective synthesis and for studying the biological activity of each enantiomer, which can differ significantly.

Table 3: Illustrative Chiral HPLC Method for the Enantioseparation of 3,3-Dimethylcycloheptane-1-carboxylic acid This table is for illustrative purposes only and does not represent experimental data.

| Parameter | Illustrative Condition | Purpose |

| Instrument | HPLC with UV Detector | Separation and quantification of enantiomers. |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Polysaccharide-based chiral stationary phase for enantiomeric recognition. |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) | Normal-phase conditions often provide good selectivity for chiral separations of carboxylic acids. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |

| Temperature | 25 °C | Temperature can affect the separation efficiency. |

| Detection | UV at 210 nm | Detection of the carboxylic acid chromophore. |

| Expected Result | Two baseline-separated peaks corresponding to the R and S enantiomers. | Determination of enantiomeric purity or ratio. |

Theoretical and Computational Chemistry Studies of 3,3 Dimethylcycloheptane 1 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for exploring the electronic characteristics of a molecule. DFT methods solve for the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost.

For 3,3-Dimethylcycloheptane-1-carboxylic acid, DFT calculations would be used to optimize the molecular geometry and compute key electronic descriptors. These descriptors help in predicting the molecule's reactivity and kinetic stability. Important calculated parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. researchgate.net

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites), such as the carbonyl oxygen of the carboxylic acid, and electron-poor regions (electrophilic sites).

Table 1: Illustrative DFT-Calculated Electronic Properties for 3,3-Dimethylcycloheptane-1-carboxylic Acid Calculated at the B3LYP/6-31G(d) level of theory (hypothetical values).

| Parameter | Value | Significance |

| Total Energy | -541. Hartree | Represents the total electronic energy of the optimized geometry. |

| HOMO Energy | -0.25 eV | Indicates the energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | +0.05 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 0.30 eV | A smaller gap suggests higher reactivity. |

| Dipole Moment | 1.8 Debye | Quantifies the overall polarity of the molecule, arising primarily from the carboxylic acid group. |

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Dynamics

The cycloheptane (B1346806) ring is known for its conformational flexibility, existing in several low-energy forms like the twist-chair and twist-boat. The presence of two methyl groups at the 3-position and a carboxylic acid group at the 1-position introduces steric constraints that significantly influence the preferred conformation.

Molecular Mechanics (MM) calculations use classical physics principles (force fields) to estimate the potential energy of different molecular conformations. This approach is computationally efficient and ideal for scanning the potential energy surface to identify stable conformers (local minima).

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule. nih.govyoutube.com MD simulations can reveal the pathways of conformational interconversion and the relative populations of different conformers at a given temperature, offering a more realistic picture of the molecule's behavior in a dynamic environment. semanticscholar.org For 3,3-Dimethylcycloheptane-1-carboxylic acid, MD would be crucial to understand how the bulky substituents affect the ring's flexibility and the orientation of the carboxylic acid group.

Table 2: Hypothetical Relative Energies of 3,3-Dimethylcycloheptane-1-carboxylic Acid Conformers Calculated using an MMFF94 force field (illustrative values).

| Conformer | Relative Energy (kcal/mol) | Carboxylic Acid Orientation | Key Feature |

| Twist-Chair 1 | 0.00 | Equatorial | Lowest energy conformer with minimal steric strain. |

| Twist-Chair 2 | 1.25 | Axial | Higher energy due to steric interactions of the axial COOH group. |

| Twist-Boat 1 | 2.50 | Pseudo-Equatorial | Less stable ring conformation. |

| Boat | 4.80 | Equatorial | High-energy conformation due to eclipsing interactions. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: DFT calculations can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The process involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. By averaging these values over the accessible conformations (often weighted by their Boltzmann population), a theoretical spectrum can be generated that can be directly compared with experimental results.

Vibrational Frequencies: The same quantum chemical calculations can be used to compute harmonic vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.netscispace.com These calculations help in assigning specific vibrational modes to experimental absorption bands. For 3,3-Dimethylcycloheptane-1-carboxylic acid, this would be particularly useful for identifying the characteristic stretching frequencies of the carboxylic acid's C=O and O-H bonds, as well as vibrations associated with the cycloheptane ring. msu.edunih.govmasterorganicchemistry.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Hypothetical values from DFT calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3450 (monomer), 2950 (dimer) | 3500-3700 (free), 2500-3300 (H-bonded) |

| C-H Stretch (Alkyl) | 2960-2850 | 2960-2850 |

| C=O Stretch (Carboxylic Acid) | 1745 (monomer), 1715 (dimer) | 1730-1760 (monomer), 1700-1725 (dimer) |

| C-O Stretch (Carboxylic Acid) | 1250 | 1210-1320 |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts Illustrative values based on empirical models and DFT calculations.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| COOH | 12.1 | 180.5 |

| C1-H | 2.4 | 45.2 |

| C2-H₂ | 1.6 | 38.1 |

| C3 | - | 35.5 |

| C3-CH₃ | 0.9 | 28.9 |

| C4-H₂ | 1.5 | 25.0 |

| C5-H₂ | 1.4 | 29.8 |

| C6-H₂ | 1.7 | 40.3 |

| C7-H₂ | 1.9 | 33.6 |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. A key aspect of this is locating the transition state (TS)—the highest energy point along this path. The energy difference between the reactants and the transition state defines the activation energy, which governs the reaction rate.

For 3,3-Dimethylcycloheptane-1-carboxylic acid, one could model various reactions, such as Fischer esterification, decarboxylation, or reactions involving the cycloalkane ring. nih.gov Computational modeling would provide the 3D structure of the transition state and the activation energy, offering insights into the reaction's feasibility and mechanism that are difficult to obtain experimentally. beilstein-journals.org

Table 5: Hypothetical Reaction Pathway Data for Acid-Catalyzed Esterification Illustrative energy values calculated via DFT.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Carboxylic Acid + Methanol | 0.0 |

| Transition State 1 | Protonation of Carbonyl | +5.2 |

| Intermediate | Tetrahedral Intermediate | -2.1 |

| Transition State 2 | Water Elimination | +15.8 |

| Products | Ester + Water | -4.5 |

Solvation Effects and Intermolecular Interactions

The properties and behavior of molecules are often significantly influenced by their environment, especially in a solvent. Computational models can account for these solvation effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules (e.g., water) are included in the simulation. This is more computationally intensive but allows for the detailed study of specific intermolecular interactions, such as hydrogen bonding. mongoliajol.info

Carboxylic acids are well-known for forming strong intermolecular hydrogen bonds, often leading to the formation of stable dimers in nonpolar solvents or the gas phase. libretexts.org Computational studies on 3,3-Dimethylcycloheptane-1-carboxylic acid would quantify the strength and geometry of these hydrogen bonds and predict how the presence of a solvent disrupts this dimerization in favor of solute-solvent interactions. nih.gov

Table 6: Analysis of a Hypothetical Hydrogen-Bonded Dimer Illustrative data from DFT calculations with an implicit solvent model.

| Parameter | Gas Phase | In Water (PCM) | Significance |

| Dimerization Energy (kcal/mol) | -14.5 | -3.2 | Shows the strong stability of the dimer in the gas phase, which is significantly weakened by the polar solvent. |

| H-Bond Length (O-H···O) | 1.75 Å | N/A | The short bond length indicates a strong hydrogen bond in the gas-phase dimer. |

| H-Bond Angle (O-H···O) | 178° | N/A | A near-linear angle is characteristic of a strong, stable hydrogen bond. |

Applications of 3,3 Dimethylcycloheptane 1 Carboxylic Acid in Advanced Organic Synthesis

As a Chiral Pool Precursor in Asymmetric Synthesis

The use of naturally occurring chiral molecules as starting materials, known as the "chiral pool" approach, is a fundamental strategy in asymmetric synthesis to build complex, enantioenriched molecules. escholarship.orgnih.gov This method leverages the inherent chirality of readily available compounds like terpenes, amino acids, and carbohydrates to avoid complex resolution or asymmetric catalysis steps. nih.govresearchgate.net However, there is no specific mention in the scientific literature of 3,3-Dimethylcycloheptane-1-carboxylic acid being utilized as a chiral pool precursor for asymmetric synthesis.

Building Block for Complex Molecules and Natural Product Synthesis

Carboxylic acids are fundamental building blocks in the synthesis of complex molecules and natural products. researchgate.netnih.gov Their functional group can be readily converted into a wide array of other functionalities, making them versatile starting points for intricate synthetic pathways. msu.edu Synthetic chemists often employ cycloalkane carboxylic acids as scaffolds to construct the core structures of biologically active compounds. nih.gov Despite the general utility of this class of compounds, specific examples of 3,3-Dimethylcycloheptane-1-carboxylic acid being used as a building block for the synthesis of complex molecules or natural products are not documented in the available research.

Role in the Development of New Synthetic Methodologies (e.g., C-H activation, organocatalysis)

The development of new synthetic methodologies is a cornerstone of organic chemistry. One major area of focus is C-H activation, where inert carbon-hydrogen bonds are selectively functionalized. Carboxylic acid directing groups have proven instrumental in guiding transition metals, such as palladium or rhodium, to activate specific C-H bonds within a molecule, including those on cycloalkane rings. nih.govnih.govrsc.org This strategy allows for late-stage functionalization and the streamlined synthesis of complex architectures. nih.govchemrxiv.org

Organocatalysis, which uses small organic molecules to catalyze reactions, is another rapidly expanding field. nih.govresearchgate.netbeilstein-journals.org While various carboxylic acid derivatives can participate in or be synthesized via organocatalytic methods, there are no specific studies detailing the role of 3,3-Dimethylcycloheptane-1-carboxylic acid in the development of these or C-H activation methodologies.

Ligand and Catalyst Development utilizing 3,3-Dimethylcycloheptane-1-carboxylic Acid Derivatives

The development of new ligands and catalysts is essential for advancing synthetic chemistry. Carboxylic acid derivatives are often incorporated into ligand structures to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalysts. Bifunctional, angle-shaped building blocks containing both a carboxylate and another coordinating group (like an azole) have been used to create coordination polymers with catalytic activity. nih.gov While the general principle is well-established, there is no research available that describes the specific use of 3,3-Dimethylcycloheptane-1-carboxylic acid or its derivatives in the design and development of new ligands or catalysts.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Routes

While classical methods for the synthesis of carboxylic acids, such as the oxidation of primary alcohols or aldehydes and the carboxylation of Grignard reagents, provide foundational pathways, future research must focus on developing more efficient, sustainable, and scalable routes to 3,3-Dimethylcycloheptane-1-carboxylic acid. libretexts.orgmnstate.edu Modern synthetic strategies offer promising avenues for exploration.

Emerging catalytic systems are a primary area of interest. For instance, protocols involving the direct hydrocarboxylation of corresponding alcohols using carbon dioxide (CO₂) and hydrogen (H₂) represent a greener alternative to traditional methods. rsc.org The development of catalysts, potentially based on iridium or other transition metals, that can effectively handle the specific steric and electronic properties of the 3,3-dimethylcycloheptane precursor will be crucial. Another eco-friendly approach is the selenium-catalyzed oxidation of aldehydes using hydrogen peroxide, which can be performed in aqueous media, minimizing the use of hazardous organic solvents. mdpi.com

Furthermore, cutting-edge C–H functionalization techniques could revolutionize the synthesis of this molecule and its derivatives. nih.gov Research into palladium-catalyzed transannular C–H arylation, which has shown success with cyclopentane (B165970) to cyclooctane (B165968) rings, could provide a direct method to introduce aryl groups at specific positions on the cycloheptane (B1346806) ring, a transformation that would otherwise require lengthy synthetic sequences. nih.gov

| Potential Synthetic Strategy | Key Reagents/Catalysts | Advantages | Research Focus |

| Oxidation of 3,3-dimethylcycloheptylmethanol | H₂CrO₄, KMnO₄ | Well-established | Improving selectivity and using greener oxidants. |

| Carboxylation of Grignard Reagent | Mg, CO₂ | Versatile | Optimizing reaction conditions for the specific substrate. |

| Hydrocarboxylation of Alcohol | CO₂, H₂, Iridium(III) acetate/LiI | Atom economical, sustainable | Catalyst development for improved efficiency and selectivity. rsc.org |

| Transannular C-H Functionalization | Palladium catalysts, specialized ligands | Direct functionalization of the ring | Achieving regioselectivity on the cycloheptane scaffold. nih.gov |

Exploration of Unprecedented Reactivity and Reaction Mechanisms

The unique structural features of 3,3-Dimethylcycloheptane-1-carboxylic acid—a flexible medium-sized ring and a sterically demanding gem-dimethyl group—suggest that it may exhibit novel reactivity. A systematic exploration of its chemical transformations is essential to unlock its full potential as a building block in organic synthesis.

Standard derivatization of the carboxylic acid group to form esters, amides, and acid chlorides is a fundamental starting point. libretexts.orglibretexts.org The kinetics and thermodynamics of these reactions, influenced by the steric hindrance of the adjacent dimethyl groups, warrant detailed investigation. For example, Fischer esterification may require tailored acid catalysts or longer reaction times compared to less hindered carboxylic acids. libretexts.org The use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride could facilitate these transformations. khanacademy.orgyoutube.com

More advanced investigations should probe the reactivity of the cycloalkane ring itself. Drawing parallels from studies on cyclohexane (B81311) carboxylic acids, it is conceivable that 3,3-Dimethylcycloheptane-1-carboxylic acid could undergo novel transition-metal-catalyzed reactions, such as tandem dehydrogenation-olefination-decarboxylation, leading to the formation of unsaturated cyclic compounds. researchgate.net Moreover, the application of metallaphotoredox catalysis could enable a range of functionalizations, including alkylation, arylation, and amination, directly using the native carboxylic acid as an activating group. princeton.edu Understanding the mechanisms of these potential reactions through experimental and computational studies will be paramount.

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. Applying these technologies to the synthesis and derivatization of 3,3-Dimethylcycloheptane-1-carboxylic acid is a promising future direction.